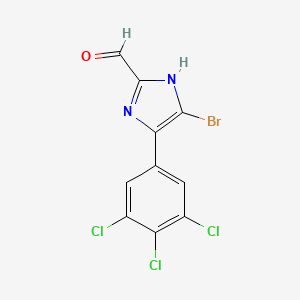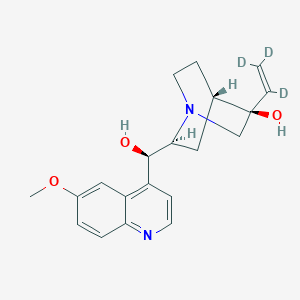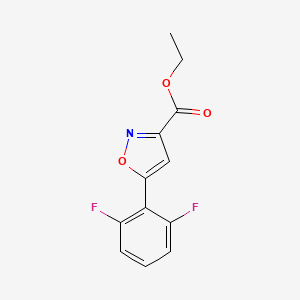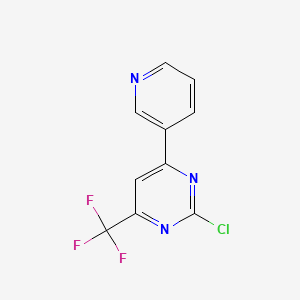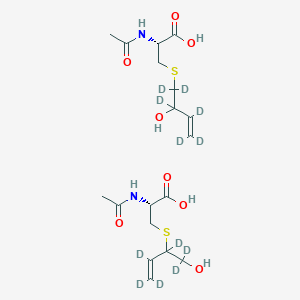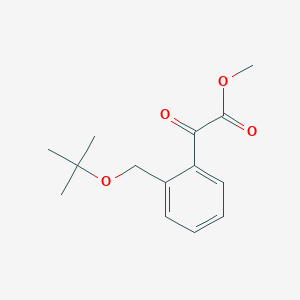
Methyl 2-(2-(tert-butoxymethyl)phenyl)-2-oxoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-(tert-butoxymethyl)phenyl)-2-oxoacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a phenyl ring, which is further substituted with a tert-butoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-(tert-butoxymethyl)phenyl)-2-oxoacetate typically involves the esterification of 2-(tert-butoxymethyl)benzoic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-(tert-butoxymethyl)phenyl)-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The tert-butoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Substitution reactions often require the use of strong bases or nucleophiles, such as sodium hydride or Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ester can yield 2-(tert-butoxymethyl)benzoic acid, while reduction can produce 2-(tert-butoxymethyl)benzyl alcohol.
Scientific Research Applications
Methyl 2-(2-(tert-butoxymethyl)phenyl)-2-oxoacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl 2-(2-(tert-butoxymethyl)phenyl)-2-oxoacetate exerts its effects involves the interaction of its ester group with various molecular targets. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol, which can then participate in further biochemical reactions. The tert-butoxymethyl group provides steric hindrance, affecting the compound’s reactivity and interaction with enzymes and other proteins.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(tert-butoxycarbonylamino)-3-hydroxy-3-phenylpropanoate
- Methyl 2-(tert-butoxycarbonylamino)phenylacetate
- Methyl 2-(tert-butoxycarbonylamino)-3-phenylpropanoate
Uniqueness
Methyl 2-(2-(tert-butoxymethyl)phenyl)-2-oxoacetate is unique due to the presence of the tert-butoxymethyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis, as it can be selectively modified to produce a wide range of derivatives.
Properties
Molecular Formula |
C14H18O4 |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
methyl 2-[2-[(2-methylpropan-2-yl)oxymethyl]phenyl]-2-oxoacetate |
InChI |
InChI=1S/C14H18O4/c1-14(2,3)18-9-10-7-5-6-8-11(10)12(15)13(16)17-4/h5-8H,9H2,1-4H3 |
InChI Key |
PXMLZMADFZEJOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCC1=CC=CC=C1C(=O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


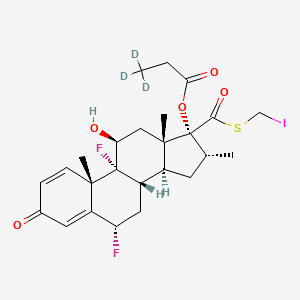
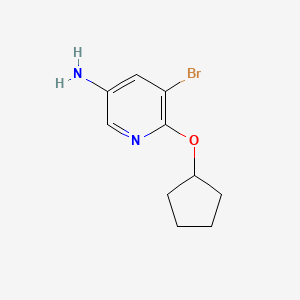

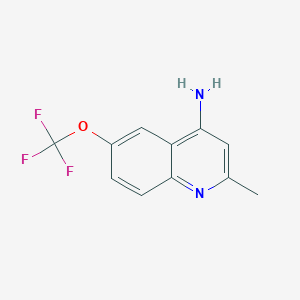


![9-Fluoro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13713563.png)

